Tert-butyl 2-[(2-hydroxypropyl)amino]acetate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be achieved through several routes. One common method involves the reaction of tert-butyl bromoacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be compared with other similar compounds, such as:
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate: This compound has a cyclopropylmethyl group instead of a hydroxypropyl group.
Tert-butyl 2-[(diphenylmethylene)amino]acetate: This compound has a diphenylmethylene group instead of a hydroxypropyl group .
Biological Activity
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate (CAS No. 1183769-66-5) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by its molecular formula C8H17NO3 and a molecular weight of approximately 175.23 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit serine proteases, which play a critical role in various physiological processes including digestion and immune response.
Receptor Binding
The compound has been investigated for its potential to bind to specific receptors involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Anti-inflammatory Properties : Research conducted on animal models demonstrated that the compound could reduce inflammation markers, suggesting its utility in managing inflammatory conditions .
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast and colon cancer cells, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-10-6-8(12)13-9(2,3)4/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
WEVDGKVAIPIWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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